An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylquinolin-5-amine
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethylquinolin-5-amine
Disclaimer: Publicly available experimental data for 2,6-Dimethylquinolin-5-amine is limited. This guide provides a comprehensive overview of the chemical properties of the parent compound, 2,6-Dimethylquinoline , as a foundational reference. Inferred properties for the 5-amino derivative are noted as such and should be considered theoretical.
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the chemical and physical properties of 2,6-Dimethylquinoline and its relationship to the less-documented 2,6-Dimethylquinolin-5-amine.
Core Chemical Properties
The introduction of a primary amine group at the 5-position of the 2,6-dimethylquinoline scaffold is expected to significantly influence its physicochemical properties. The amine group will likely increase the polarity, hydrogen bonding capacity, and basicity of the molecule compared to the parent compound.
The following table summarizes the available quantitative data for 2,6-Dimethylquinoline.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₁N | [1][2][3] |
| Molecular Weight | 157.21 g/mol | [2][4] |
| CAS Number | 877-43-0 | [1][5][2][3] |
| Appearance | White to pale cream or light brown crystalline powder | [5][2][3] |
| Melting Point | 55.0 - 61.0 °C | [5][3] |
| Boiling Point | 266 - 267 °C | [5][4] |
| pKa | 5.46 (at 25°C) | [2] |
| Solvent | Solubility | Inferred Rationale |
| Water | Low | The hydrophobic nature of the dimethylquinoline core limits aqueous solubility. |
| Ethanol | Soluble | The compound's aromatic nature allows for favorable interactions. |
| Acetone | Soluble | Good solubility is expected due to the polarity of the solvent. |
For 2,6-Dimethylquinolin-5-amine, the presence of the amine group is expected to increase its solubility in polar solvents, particularly under acidic conditions where the amine can be protonated.
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of quinoline derivatives. The following table outlines the key spectral data for 2,6-Dimethylquinoline.
| Spectroscopic Technique | Key Features and Data | References |
| ¹H NMR | Data available in various databases. | [6] |
| ¹³C NMR | Spectral data has been reported. | [6][7] |
| Infrared (IR) Spectroscopy | Conforms to the structure. | [3] |
| Mass Spectrometry (MS) | Data is available for the parent compound. | [6] |
Biological and Pharmacological Context
Quinoline and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in medicinal chemistry.[8] The parent compound, 2,6-Dimethylquinoline, has been identified as a potential inhibitor of cytochrome P450 1A2 activity and has been used in in-vitro studies of the CYP2B6 enzyme.[1][4]
The addition of an amino group, as in 2,6-Dimethylquinolin-5-amine, can further modulate the biological profile, potentially enhancing interactions with biological targets. Quinoline derivatives have been investigated for their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[8]
-
2-Aminoquinoline Derivatives: These compounds have been explored as kinase inhibitors and for their antimalarial and anticancer activities.[9]
-
8-Aminoquinoline Derivatives: The antimalarial drug primaquine features an 8-aminoquinoline core and is known for its pro-oxidant effects.[10]
-
Tetrahydroquinoline-based Compounds: Chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine derivatives have demonstrated antiproliferative activity against various cancer cell lines.[10][11][12]
Experimental Protocols and Methodologies
Due to the lack of specific literature on 2,6-Dimethylquinolin-5-amine, a generalized experimental workflow for the synthesis and characterization of a novel quinoline derivative is presented below.
The synthesis of amino-substituted quinolines can be approached through several established methods, including the Friedländer annulation, Skraup synthesis, or Doebner-von Miller reaction to construct the quinoline core, followed by functional group manipulations to introduce the amino group.[9] Alternatively, amination of a pre-formed halo-quinoline can be achieved via Buchwald-Hartwig amination or Ullmann condensation.[9]
Caption: Generalized synthetic workflow for aminoquinoline derivatives.
A standard protocol for the characterization of a newly synthesized quinoline derivative would involve a battery of analytical techniques to confirm its structure and purity.
Caption: Standard workflow for the characterization of a synthesized compound.
Signaling Pathway Interactions
While no specific signaling pathway interactions have been documented for 2,6-Dimethylquinolin-5-amine, quinoline derivatives are known to interact with various biological pathways. For instance, some aminoquinolines have been shown to inhibit the PI3K/Akt/mTOR pathway, which is a critical pathway in cancer cell growth and survival.[9] Further research would be required to elucidate the specific biological targets and signaling pathways modulated by 2,6-Dimethylquinolin-5-amine.
References
- 1. 2,6-Dimethylquinoline 98 877-43-0 [sigmaaldrich.com]
- 2. 2,6-Dimethylquinoline | C11H11N | CID 13414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. B23934.06 [thermofisher.cn]
- 4. 2,6-DIMETHYLQUINOLINE CAS#: 877-43-0 [m.chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,6-DIMETHYLQUINOLINE(877-43-0) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
